Trilostane-d3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i2D3 |
InChI Key |
KVJXBPDAXMEYOA-FBIDWCRQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Trilostane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilostane (B1684498) is a potent and reversible competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the steroidogenesis pathway. This inhibition effectively reduces the synthesis of a wide array of steroid hormones, most notably cortisol and aldosterone. This technical guide provides a comprehensive overview of the molecular mechanism of Trilostane, detailing its interaction with 3β-HSD, the resulting alterations in steroid hormone profiles, and the experimental methodologies employed to elucidate these actions. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the study and development of steroidogenesis inhibitors.
Introduction
Trilostane, a synthetic steroid analogue, is primarily utilized in the therapeutic management of hyperadrenocorticism (Cushing's syndrome), particularly in veterinary medicine.[1][2] Its efficacy is rooted in its specific and targeted action on a key enzymatic step in the adrenal cortex. Understanding the precise mechanism of action is paramount for its effective clinical application, for the development of novel therapeutic strategies, and for the interpretation of preclinical and clinical research data. This guide will delve into the core molecular interactions and the downstream physiological consequences of Trilostane administration.
The Core Mechanism: Competitive Inhibition of 3β-Hydroxysteroid Dehydrogenase
The primary molecular target of Trilostane is the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[3][4] This enzyme is essential for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[5]
Trilostane functions as a competitive inhibitor , meaning it reversibly binds to the active site of the 3β-HSD enzyme, thereby competing with the endogenous substrate, pregnenolone (B344588).[3][6] This action blocks the conversion of pregnenolone to progesterone (B1679170), a crucial precursor for the synthesis of cortisol and aldosterone.[4][7] The inhibition is reversible and its extent is dependent on the concentration of the drug.[2]
The active metabolite of Trilostane, 17-ketotrilostane (B1259504) , is a more potent inhibitor of 3β-HSD than the parent compound.[8] This metabolite plays a significant role in the overall therapeutic effect of the drug.
Signaling Pathway: Adrenal Steroidogenesis
The adrenal cortex synthesizes steroid hormones from a common precursor, cholesterol. The pathway involves a series of enzymatic conversions. Trilostane's point of intervention is early in this cascade, as depicted in the following diagram.
Caption: Adrenal steroidogenesis pathway illustrating Trilostane's inhibition of 3β-HSD.
Quantitative Data on Trilostane's Inhibitory Activity
The inhibitory potency of Trilostane and its active metabolite, 17-ketotrilostane, has been quantified in various studies. The following table summarizes key quantitative data.
| Compound | Target Enzyme | Species/Tissue | Parameter | Value | Inhibition Type | Reference |
| Trilostane | 3β-HSD | Canine Adrenal Gland | IC50 (Cortisol) | 480 ng/mL | - | [9] |
| Canine Adrenal Gland | IC50 (Corticosterone) | 95.0 ng/mL | - | [9] | ||
| 3β-HSD1 | Human | Kᵢ | 0.10 µM | Competitive | [10] | |
| 3β-HSD2 | Human | Kᵢ | 1.60 µM | Noncompetitive | [10] | |
| 17-Ketotrilostane | 3β-HSD | Canine Adrenal Gland | IC50 (Cortisol) | 98.4 ng/mL | - | [9] |
| Canine Adrenal Gland | IC50 (Corticosterone) | 39.6 ng/mL | - | [9] |
Detailed Experimental Protocols
The elucidation of Trilostane's mechanism of action has been dependent on a range of in-vitro and in-vivo experimental protocols.
In-Vitro 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay
This assay is fundamental to determining the inhibitory kinetics (IC50 and Kᵢ values) of compounds like Trilostane.
Objective: To quantify the inhibition of 3β-HSD activity by Trilostane and its metabolites.
Materials:
-
Purified 3β-HSD enzyme (e.g., from microsomal fractions of adrenal or placental tissue)
-
Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD+
-
Trilostane and/or 17-ketotrilostane of varying concentrations
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection system to measure product formation (e.g., progesterone or androstenedione). This can be achieved through:
Procedure:
-
Prepare a reaction mixture containing the purified 3β-HSD enzyme, the substrate (at subsaturating concentrations for Kᵢ determination), and the cofactor in the incubation buffer.
-
Add varying concentrations of the inhibitor (Trilostane or 17-ketotrilostane) to the reaction mixtures. A control with no inhibitor is essential.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution or by rapid freezing).
-
Quantify the amount of product formed using the chosen detection method.
-
Plot the rate of product formation against the inhibitor concentration to determine the IC50 value.
-
For Kᵢ determination, repeat the experiment with multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
In-Vivo Assessment: ACTH Stimulation Test
The Adrenocorticotropic Hormone (ACTH) stimulation test is the gold standard for monitoring the efficacy of Trilostane treatment in clinical settings, particularly in dogs with hyperadrenocorticism.[1][13]
Objective: To assess the adrenal reserve and the degree of cortisol suppression by Trilostane.
Procedure:
-
Administer the morning dose of Trilostane with food.[4]
-
Collect a baseline blood sample 4-6 hours after Trilostane administration.[1][3]
-
Administer a synthetic ACTH analogue (cosyntropin) intravenously or intramuscularly. The standard dose is 5 µg/kg.[1][3]
-
Collect a second blood sample 1 hour after ACTH administration.[3]
-
Measure cortisol concentrations in both serum samples.
Interpretation of Results:
-
Target Range: A post-ACTH cortisol level within the therapeutic range (typically 1.45 to 5.4 µg/dL or 40 to 150 nmol/L) indicates adequate control.[14]
-
Below Target: Suggests excessive suppression, and the Trilostane dose may need to be reduced.
-
Above Target: Suggests inadequate control, and the Trilostane dose may need to be increased.
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones in biological samples (e.g., serum, plasma, tissue homogenates).[11][12] This technique is invaluable for detailed mechanistic studies of Trilostane's effects on the entire steroidogenic pathway.
General Workflow:
-
Sample Preparation:
-
Protein precipitation to remove interfering proteins.
-
Liquid-liquid or solid-phase extraction to isolate and concentrate the steroids.
-
-
Chromatographic Separation:
-
Reverse-phase liquid chromatography is typically used to separate the different steroid hormones based on their polarity.
-
-
Mass Spectrometric Detection:
-
The separated steroids are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer.
-
Multiple reaction monitoring (MRM) is used for highly specific and sensitive quantification of each steroid.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of Trilostane.
Caption: A logical workflow for investigating Trilostane's mechanism of action.
Conclusion
Trilostane's core mechanism of action is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase enzyme system. This targeted action effectively reduces the production of cortisol and other key steroid hormones, forming the basis of its therapeutic utility in conditions of adrenal hyperfunction. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the nuances of this important therapeutic agent and to develop next-generation steroidogenesis inhibitors.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 4. gribblesvets.com.au [gribblesvets.com.au]
- 5. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egnlab.com [egnlab.com]
- 7. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.vet-ct.com [resources.vet-ct.com]
- 14. Trilostane--A Review of a Success Story - WSAVA2010 - VIN [vin.com]
Methodological & Application
Application Note: Quantitative Analysis of Trilostane in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trilostane in human plasma. The method utilizes Trilostane-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Trilostane concentrations in a biological matrix.
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the synthesis of several steroids, including cortisol.[1] It is used in the treatment of Cushing's syndrome. Accurate quantification of Trilostane in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. The use of a stable isotope-labeled internal standard, Trilostane-d3, compensates for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.
Experimental
Materials and Reagents
-
Trilostane analytical standard
-
Trilostane-d3 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Trilostane and its internal standard from human plasma.
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of Trilostane-d3 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column with gradient elution.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions (Predicted):
Based on the molecular weights of Trilostane (329.43 g/mol ) and Trilostane-d3 (332.45 g/mol ), the following precursor and product ions are proposed for the MRM transitions.[2][3][4][5][6][7][8][9][10] The protonated molecules [M+H]+ are selected as the precursor ions. Product ions are predicted based on common fragmentation pathways for steroids, such as the loss of water and characteristic cleavages of the steroid backbone.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | 330.2 | 312.2 (Quantifier) | 15 |
| 91.1 (Qualifier) | 25 | ||
| Trilostane-d3 | 333.2 | 315.2 | 15 |
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of this method, with data extrapolated from validated LC-MS/MS assays for other steroid compounds.[11][12][13]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Trilostane | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Mid | 75 | < 10 | < 10 | 90 - 110 |
| High | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 |
Results and Discussion
This application note provides a comprehensive protocol for the quantitative analysis of Trilostane in human plasma using LC-MS/MS. The proposed method is designed to be rapid, robust, and reliable, making it well-suited for high-throughput analysis in a research setting. The simple protein precipitation sample preparation is efficient and cost-effective. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality. The predicted MRM transitions provide a strong starting point for method development and optimization on a specific LC-MS/MS platform.
Conclusion
The LC-MS/MS method described herein offers a sensitive and selective approach for the quantification of Trilostane in human plasma. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the representative validation data, provide a solid foundation for researchers and drug development professionals to implement this assay in their laboratories.
Signaling Pathway Diagram
Trilostane acts by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical component in the steroidogenesis pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids to the corresponding Δ⁴-3-ketosteroids.
Caption: Trilostane's mechanism of action.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trilostane | C20H27NO3 | CID 656583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdg.co.nz [bdg.co.nz]
- 6. ≥98% (HPLC), 3β-hydroxysteroid dehydrogenase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. Trilostane | 13647-35-3 | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medkoo.com [medkoo.com]
- 10. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Trilostane and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane (B1684498) is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the biosynthesis of a variety of steroid hormones, including cortisol and aldosterone (B195564).[1][2] It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs. Understanding the pharmacokinetic profile of trilostane and its metabolites is essential for optimizing therapeutic regimens and ensuring patient safety. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are pivotal for the accurate quantification of trilostane and its metabolites in biological matrices. This application note provides detailed protocols and data for the chromatographic separation of trilostane and its primary active metabolite, 17-ketotrilostane (B1259504).
Trilostane is rapidly metabolized in the liver, with its major and most active metabolite being 17-ketotrilostane.[3][4] Studies have shown that 17-ketotrilostane is a more potent inhibitor of the 3β-HSD enzyme than the parent drug.[5][6] Interestingly, the conversion between trilostane and 17-ketotrilostane is reversible, indicating a dynamic interplay between the two compounds in the body.[3][7]
Metabolic Pathway of Trilostane
Trilostane competitively inhibits the 3β-hydroxysteroid dehydrogenase enzyme, thereby blocking the conversion of pregnenolone (B344588) to progesterone.[8][9] This action effectively reduces the synthesis of cortisol and, to a lesser extent, aldosterone. The primary metabolic transformation of trilostane involves the oxidation of the 17-hydroxyl group to a ketone, forming 17-ketotrilostane. This metabolite is also pharmacologically active. Other minor metabolites have been identified, but 17-ketotrilostane is the most significant in terms of activity and concentration.
Caption: Metabolic pathway of trilostane to its active metabolite.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
A robust sample preparation protocol is critical for removing interferences and concentrating the analytes of interest from complex biological matrices. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques.[10][11]
Protocol: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma or serum in a glass tube, add an internal standard.
-
Add 5.0 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion into the chromatographic system.
High-Performance Liquid Chromatography (HPLC) Method for Trilostane and 17-Ketotrilostane
This protocol outlines a reversed-phase HPLC method with UV detection for the simultaneous quantification of trilostane and 17-ketotrilostane.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Internal Standard: A structurally similar compound not present in the sample, such as another steroid, should be used.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for analyzing samples with very low concentrations of trilostane and its metabolites.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of trilostane and metabolites |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for trilostane, 17-ketotrilostane, and the internal standard need to be determined. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the chromatographic analysis of trilostane and 17-ketotrilostane.
Table 1: HPLC-UV Method Performance
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Trilostane | ~ 5.2 | 50 - 2000 | 20 | 50 |
| 17-Ketotrilostane | ~ 4.5 | 50 - 2000 | 20 | 50 |
Note: Retention times are approximate and can vary depending on the specific column and mobile phase conditions used.
Table 2: LC-MS/MS Method Performance
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Trilostane | ~ 2.8 | 1 - 500 | 0.5 | 1 |
| 17-Ketotrilostane | ~ 2.5 | 1 - 500 | 0.5 | 1 |
Note: Retention times are approximate and will depend on the specific UPLC/HPLC system and gradient profile.
Experimental Workflow
The overall workflow for the analysis of trilostane and its metabolites from biological samples is depicted below.
Caption: General workflow for trilostane analysis.
Conclusion
The HPLC and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of trilostane and its active metabolite, 17-ketotrilostane, in biological matrices. The choice of method will depend on the required sensitivity and the available instrumentation. Proper sample preparation is paramount to achieving accurate and reproducible results. These protocols can be valuable tools for researchers and professionals in the fields of pharmacology, drug metabolism, and veterinary medicine.
References
- 1. dvm360.com [dvm360.com]
- 2. mdpi.com [mdpi.com]
- 3. Trilostane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone. | Semantic Scholar [semanticscholar.org]
- 6. Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of trilostane and ketotrilostane in an interconverting system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
Application of Trilostane-d3-1 in Veterinary Drug Analysis: A Guide for Researchers
Introduction
Trilostane (B1684498) is a competitive, reversible inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, crucial for the synthesis of several steroids, including cortisol. It is primarily used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs.[1][2] Accurate quantification of trilostane in biological matrices is essential for pharmacokinetic studies, dose optimization, and monitoring of treatment efficacy. The use of a stable isotope-labeled internal standard, such as Trilostane-d3-1, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response.[3]
Principle of the Method
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Canine plasma samples are prepared using protein precipitation, a rapid and effective technique for removing high molecular weight interferences. This compound is added at the beginning of the sample preparation process to serve as the internal standard. The chromatographic system separates trilostane and this compound from endogenous plasma components. The mass spectrometer detects and quantifies the analytes based on their specific precursor-to-product ion transitions. The ratio of the peak area of trilostane to that of this compound is used to calculate the concentration of trilostane in the unknown samples, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Trilostane analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control canine plasma (K2-EDTA)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Stock and Working Solutions
-
Trilostane Stock Solution (1 mg/mL): Accurately weigh 10 mg of trilostane and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Trilostane Working Standards: Prepare a series of working standards by serially diluting the trilostane stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Pipette 50 µL of canine plasma into the appropriately labeled tubes.
-
For calibration standards and quality control samples, spike with the appropriate trilostane working standards. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank.
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Trilostane and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | 330.2 | 121.1 | 35 |
| This compound | 333.2 | 121.1 | 35 |
Data Presentation
The following tables represent typical quantitative data obtained from a validated bioanalytical method for trilostane in canine plasma using this compound as an internal standard.
Table 2: Calibration Curve Linearity
| Concentration Range (ng/mL) | R² |
| 1 - 1000 | > 0.995 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
| LLOQ: Lower Limit of Quantification |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the quantification of trilostane in canine plasma.
References
Troubleshooting & Optimization
Mitigating matrix effects in Trilostane LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of Trilostane (B1684498) and its active metabolite, Ketotrilostane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my Trilostane analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, serum) other than the analyte of interest (Trilostane or Ketotrilostane). These components can include phospholipids (B1166683), salts, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification of Trilostane and Ketotrilostane.[1]
Q2: How can I quantitatively assess if matrix effects are affecting my results?
A2: The presence and extent of matrix effects should be quantitatively assessed during method validation. The most common approach is to calculate the Matrix Factor (MF) . This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent solution at the same concentration.[1]
The formula is: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of < 1 indicates ion suppression.
-
An MF value of > 1 indicates ion enhancement.
-
An MF value equal to 1 indicates no matrix effect.
For a robust method, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15% across different lots of the biological matrix.
Q3: I am observing significant ion suppression for Trilostane. What are the common causes and mitigation strategies?
A3: Ion suppression is the more common form of matrix effect.[2] Key causes include:
-
Co-eluting Endogenous Components: Phospholipids from plasma are a primary cause of ion suppression in reversed-phase chromatography.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Ionization Source Saturation: Too many co-eluting compounds can saturate the ionization process.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[2]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the matrix interferences. This can involve using a different stationary phase, altering the mobile phase composition, or using a gradient elution.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard for compensating for matrix effects.[3][4] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[3] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's performance closely.[4]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.
Q4: What is a suitable internal standard (IS) for Trilostane analysis?
A4: The ideal internal standard is a stable isotope-labeled version of Trilostane (e.g., Trilostane-d5). SIL internal standards co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[3][4] If a SIL-IS is not available, a structural analog with similar chemical and physical properties can be used. For Trilostane, Ethisterone has been successfully used as an internal standard in HPLC-UV methods and is a suitable candidate for LC-MS/MS due to its structural similarity.[5] When using an analog, it is crucial during validation to ensure it adequately mimics the behavior of Trilostane and Ketotrilostane during extraction and ionization.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptom: The recovery of Trilostane and/or Ketotrilostane is below 70% or is highly variable between samples.
-
Possible Causes & Troubleshooting Steps:
-
Suboptimal Extraction pH: The pH of the plasma sample can affect the extraction efficiency of Trilostane. Ensure the pH is properly adjusted before extraction. For LLE, acidifying the plasma has been shown to be effective for Trilostane.[5]
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent is critical. If recovery is low, try a different solvent or a mixture of solvents with varying polarities.
-
Inefficient Elution from SPE Cartridge: If using SPE, the elution solvent may not be strong enough to desorb the analytes completely. Try a stronger solvent or increase the elution volume.
-
Analyte Instability: Trilostane can be unstable under certain conditions. Ensure that samples are processed promptly and stored correctly.
-
Issue 2: Significant Matrix Effect Observed (MF < 0.85 or > 1.15)
-
Symptom: Calculated Matrix Factor shows significant ion suppression or enhancement.
-
Possible Causes & Troubleshooting Steps:
-
Ineffective Sample Cleanup: Simple protein precipitation may not be sufficient to remove phospholipids. Switch to a more rigorous sample preparation technique like LLE or SPE.
-
Chromatographic Co-elution: Matrix components are eluting at the same time as the analytes.
-
Modify the gradient profile to increase separation.
-
Consider a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18).
-
Use a divert valve to send the early, unretained part of the injection (containing salts and polar interferences) to waste instead of the mass spectrometer.
-
-
Incorrect Internal Standard: If using a structural analog, it may not be adequately compensating for the matrix effect. The ultimate solution is to use a stable isotope-labeled internal standard.[3][4]
-
Experimental Protocols & Data
Example Protocol: Liquid-Liquid Extraction for Trilostane and Ketotrilostane from Plasma
This protocol is based on a published method for the analysis of Trilostane in rat plasma using LLE and can be adapted for LC-MS/MS.[5]
1. Sample Preparation:
- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Ethisterone in methanol).
- Vortex mix for 10 seconds.
- Add 25 µL of 0.1 M HCl to acidify the plasma. Vortex briefly.
- Add 1 mL of extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex to dissolve, then transfer to an autosampler vial for injection.
2. Example LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Example MRM Transitions:
- Trilostane: [To be optimized based on instrument tuning]
- Ketotrilostane: [To be optimized based on instrument tuning]
- Ethisterone (IS): [To be optimized based on instrument tuning]
Quantitative Data Summary (Illustrative Examples)
Disclaimer: The following tables present illustrative data based on typical acceptance criteria for bioanalytical method validation. Actual results will vary based on the specific method and laboratory conditions.
Table 1: Example Extraction Recovery Data
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| Trilostane | 5 (LQC) | 88.2 | 4.5 |
| 500 (MQC) | 91.5 | 3.1 | |
| 4000 (HQC) | 89.8 | 3.8 | |
| Ketotrilostane | 5 (LQC) | 85.4 | 5.2 |
| 500 (MQC) | 88.1 | 2.9 | |
| 4000 (HQC) | 86.7 | 4.1 | |
| Ethisterone (IS) | 1000 | 92.3 | 2.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Example Matrix Effect Data (IS-Normalized Matrix Factor)
| Analyte | Concentration (ng/mL) | Mean IS-Normalized MF | CV (%) |
| Trilostane | 5 (LQC) | 0.98 | 6.2 |
| 4000 (HQC) | 1.03 | 4.8 | |
| Ketotrilostane | 5 (LQC) | 0.95 | 7.1 |
| 4000 (HQC) | 1.01 | 5.5 |
Data represents analysis of 6 different lots of blank plasma.
Visual Workflow and Troubleshooting Diagrams
Caption: Troubleshooting workflow for matrix effects.
Caption: LLE sample preparation workflow for Trilostane.
References
Technical Support Center: Addressing Isotopic Back-Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to isotopic back-exchange in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a significant concern in our experiments?
A1: Isotopic back-exchange is an unintended chemical process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon is a major concern in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise the accuracy and reliability of results. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[2]
Q2: What are the primary factors that influence the rate of isotopic back-exchange?
A2: The rate of isotopic back-exchange is influenced by several key experimental factors:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum rate of exchange for many compounds, especially for amide protons, is typically observed at a pH of approximately 2.5.[3][4]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[4] It has been shown that changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[4]
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[5]
-
Position of the Deuterium Label: The stability of the deuterium label is critically dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuterium on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions.[2][5]
Q3: How can I select a deuterated standard that is less prone to back-exchange?
A3: When selecting a deuterated internal standard, prioritize the following:
-
Label Position: Choose standards where the deuterium labels are on chemically stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[5] Avoid standards with labels on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[5]
-
Degree of Deuteration: Opt for standards with a higher number of deuterium labels (e.g., D4 or higher). This provides a greater mass difference from the analyte and can help mitigate interference from the analyte's naturally occurring isotopes.[6]
-
Isotopic Purity: Ensure the standard has high isotopic enrichment (ideally ≥98%) to minimize the presence of unlabeled analyte, which can cause a positive bias in your results.[7]
Q4: What are the best practices for preparing and storing deuterated standards to maintain their integrity?
A4: Proper preparation and storage are crucial for preventing back-exchange and ensuring the long-term stability of your deuterated standards.
-
Solvent Choice: Whenever possible, reconstitute and prepare stock solutions in aprotic solvents like acetonitrile. If aqueous solutions are necessary, consider using D₂O instead of H₂O to create a deuterium-rich environment.[5]
-
pH Control: For aqueous solutions, maintain a pH where the exchange rate is at a minimum (around pH 2.5 for many compounds) if compatible with your analytical method.[8]
-
Temperature: Store stock solutions and working solutions at low temperatures, as recommended by the manufacturer, to slow down any potential exchange.
-
Containers: Store standards in tightly sealed containers to prevent exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: I am observing a decreasing signal for my deuterated internal standard over the course of an analytical run.
-
Possible Cause: Isotopic back-exchange is occurring in the autosampler or during the LC separation.
-
Troubleshooting Steps:
-
Lower the Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to reduce the rate of exchange while samples are queued for injection.[8]
-
Optimize the LC Method: Minimize the chromatographic run time to reduce the exposure of the standard to protic mobile phases. Faster gradients and higher flow rates can be beneficial, though the impact on back-exchange reduction might be modest.[8][9]
-
Adjust Mobile Phase pH: If compatible with your chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (typically around pH 2.5).[8]
-
Investigate Label Stability: Review the certificate of analysis to confirm the position of the deuterium labels. If they are in labile positions, consider using a more stable standard.[5]
-
Issue 2: My calibration curve is non-linear, and I suspect it's related to my deuterated internal standard.
-
Possible Cause: The issue could be due to the presence of unlabeled analyte in the deuterated standard, or differential matrix effects between the analyte and the internal standard.[6]
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Prepare a blank sample spiked only with the deuterated internal standard and monitor the mass transition for the unlabeled analyte. A significant signal indicates contamination.[2]
-
Evaluate Matrix Effects: Conduct a matrix effect experiment to determine if the analyte and internal standard are experiencing different levels of ion suppression or enhancement. A slight difference in their retention times can lead to differential matrix effects.[6]
-
Optimize Chromatography for Co-elution: Adjust your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible.[10]
-
Issue 3: I am seeing a peak for the unlabeled analyte in my blank samples that are only spiked with the deuterated internal standard.
-
Possible Cause: This is a strong indication of either significant isotopic back-exchange or the presence of unlabeled analyte as an impurity in the standard.
-
Troubleshooting Steps:
-
Perform a Stability Assessment: Conduct an experiment to evaluate the stability of the deuterated standard in your sample matrix and analytical solutions over time.
-
Source a Higher Purity Standard: If the presence of unlabeled analyte is confirmed to be from the standard itself, it is advisable to obtain a new lot of the internal standard with higher isotopic purity.
-
Data Presentation
The following tables summarize the impact of key experimental parameters on the rate of isotopic back-exchange.
Table 1: Effect of pH on the Relative Rate of Back-Exchange
| pH | Relative Exchange Rate | Recommendation |
| < 2.5 | Increasing (Acid-catalyzed) | Avoid strongly acidic conditions unless necessary for analysis. |
| ~ 2.5 | Minimum | Optimal pH for quenching and minimizing back-exchange for many compounds. [3][4] |
| > 2.5 - 7.0 | Increasing | Be aware of increasing exchange rates in neutral solutions. |
| > 7.0 | Significantly Increased (Base-catalyzed) | Avoid basic conditions during sample preparation and analysis. |
Table 2: Effect of Temperature on the Relative Rate of Back-Exchange
| Temperature | Relative Exchange Rate | Recommendation |
| -30°C | Very Low | Ideal for long-term storage and high-sensitivity experiments to minimize back-exchange.[11] |
| 0°C | Low | Recommended for all sample preparation and analysis steps. [8] |
| 25°C (Room Temp) | ~14 times faster than at 0°C[4] | Avoid prolonged exposure of deuterated standards to ambient temperatures. |
| > 25°C | Significantly Increased | Avoid higher temperatures during all stages of the experiment. |
Table 3: Effect of Solvent on Deuterium Stability
| Solvent Type | Examples | Impact on Back-Exchange | Recommendation |
| Aprotic | Acetonitrile, Tetrahydrofuran | Minimal to none | Preferred for reconstitution and preparation of stock solutions. [5] |
| Protic | Water, Methanol, Ethanol | High potential for exchange | Minimize the time the standard is in protic solvents. Use D₂O if an aqueous environment is required. |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
Objective: To determine if significant isotopic back-exchange of a deuterated internal standard is occurring under specific experimental conditions.
Materials:
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and LC-MS mobile phase solvents
-
LC-MS system
Methodology:
-
Prepare Time-Zero (T0) Samples: Spike a known concentration of the deuterated internal standard into the blank matrix. Immediately process these samples according to your standard protocol and analyze them by LC-MS. This will establish a baseline.
-
Incubate Samples: Prepare another set of spiked blank matrix samples. Incubate these samples under conditions that mimic your experimental workflow (e.g., at room temperature or 4°C in the autosampler) for various time points (e.g., 1, 4, 8, and 24 hours).
-
Process and Analyze Incubated Samples: At each time point, process the incubated samples using the same procedure as the T0 samples and analyze them by LC-MS.
-
Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T0 samples. A significant decrease in the signal suggests degradation or back-exchange.
-
Monitor the mass transition of the corresponding unlabeled analyte in the chromatograms of the incubated samples. The appearance of a peak at the retention time of the internal standard is a direct indication of back-exchange.
-
Protocol 2: Minimizing Back-Exchange During Sample Preparation (Quenching)
Objective: To effectively stop or significantly slow down the back-exchange process during sample preparation and prior to LC-MS analysis. This protocol is adapted from hydrogen-deuterium exchange (HDX) mass spectrometry procedures.[1]
Materials:
-
Sample containing the analyte and deuterated internal standard
-
Ice bath
-
Pre-chilled tubes and pipette tips
-
Quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5, pre-chilled to 0°C)[8]
Methodology:
-
Pre-cool all materials: Place all necessary buffers, tubes, and pipette tips in an ice bath to bring their temperature to 0°C.
-
Perform sample preparation at low temperature: Conduct all extraction and processing steps on ice to the extent possible.
-
Quench the sample: Immediately before placing the sample in the autosampler for injection, add an equal volume of the ice-cold quench buffer to the sample vial. Mix quickly and thoroughly. This rapid decrease in both temperature and pH will significantly reduce the rate of back-exchange.[1]
-
Prompt Analysis: Analyze the quenched samples as soon as possible to minimize the time they spend in the protic environment of the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ion Source Parameters for Trilostane-d3-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ion source parameters for the analysis of Trilostane-d3-1 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound analysis?
A1: Electrospray ionization (ESI) is the most common and effective ionization mode for a molecule like Trilostane. It is generally suitable for polar and ionizable compounds. Both positive and negative ion modes should be evaluated, though positive ion mode is often preferred for similar steroid compounds.
Q2: I am not seeing any signal for this compound. What are the first things to check?
A2: If there is a complete absence of signal, begin with fundamental system checks. First, confirm the mass spectrometer is properly calibrated and that there are no leaks in the LC system.[1] Ensure the electrospray capillary is not clogged and that a consistent spray is being generated.[1] It can be helpful to infuse a standard solution of this compound directly into the mass spectrometer to isolate the problem to either the LC or the MS system.
Q3: My signal for this compound is present but very low. What are the likely causes?
A3: Low signal intensity can stem from several factors, including suboptimal ion source settings, ion suppression from the sample matrix, or issues with the mobile phase composition.[2][3] A systematic optimization of ion source parameters is crucial. Additionally, consider improving your sample preparation method to minimize matrix effects.[2][4]
Q4: What are the key ion source parameters to optimize for this compound?
A4: The critical parameters for an ESI source that significantly impact ionization efficiency are the drying gas temperature, drying gas flow rate, nebulizer pressure, and capillary voltage.[5] These parameters control the desolvation of droplets and the formation of gas-phase ions.[5]
Troubleshooting Guide
Issue 1: Low Signal Intensity
Low signal intensity is a common challenge in LC-MS/MS analysis. The following steps provide a systematic approach to troubleshooting and optimizing the signal for this compound.
Experimental Protocol: Ion Source Parameter Optimization
This protocol describes a one-variable-at-a-time (OVAT) approach to optimize ESI source parameters. For a more advanced optimization, a Design of Experiments (DoE) approach can be employed.[5]
-
Preparation of this compound Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Initial Instrument Settings: Begin with a standard set of ESI parameters. An example of starting parameters is provided in the table below.
-
Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate comparable to your LC method (e.g., 0.4-0.6 mL/min). This allows for the stable introduction of the analyte for tuning.[6]
-
Parameter Optimization:
-
Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion, adjust the capillary voltage in increments of 500 V within the typical range (e.g., 2000-4000 V). Record the voltage that provides the maximum stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimal value. Vary the drying gas temperature in increments of 20-25 °C (e.g., 250-350 °C). Note the temperature that yields the highest signal intensity. Be cautious, as some compounds can be thermally fragile.[7]
-
Drying Gas Flow Rate: With the optimal capillary voltage and temperature, adjust the drying gas flow rate (e.g., 8-12 L/min). Record the flow rate that maximizes the signal.
-
Nebulizer Pressure: Finally, optimize the nebulizer pressure (e.g., 30-60 psig). The optimal pressure is often dependent on the solvent flow rate.[7]
-
-
Verification: Once the optimal parameters are determined, inject your sample using the LC system to confirm the improvement in signal intensity.
Data Presentation: Ion Source Parameter Optimization for this compound
The following table summarizes typical starting and optimized parameters for an ESI source. Actual values will vary depending on the specific instrument and experimental conditions.
| Parameter | Starting Value | Optimized Value Range | Purpose |
| Ionization Mode | Positive ESI | Positive ESI | To generate protonated molecular ions [M+H]⁺. |
| Capillary Voltage | 3500 V | 3000 - 4000 V | Promotes the formation of a stable spray and charged droplets. |
| Drying Gas Temperature | 300 °C | 270 - 350 °C | Facilitates the evaporation of solvent from the droplets.[5] |
| Drying Gas Flow | 10 L/min | 8 - 12 L/min | Aids in the desolvation process.[5] |
| Nebulizer Pressure | 45 psig | 30 - 60 psig | Assists in the formation of a fine aerosol.[5][7] |
Issue 2: Signal Instability or High Noise
Signal instability can be caused by a variety of factors, from an inconsistent spray to contaminated solvents.
Troubleshooting Workflow for Signal Instability
Caption: Troubleshooting workflow for signal instability.
Logical Relationships in Parameter Optimization
The optimization of ion source parameters often involves balancing competing factors. The following diagram illustrates the logical relationships between key parameters and their primary effects.
Caption: Interdependencies of ion source parameters.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. benchchem.com [benchchem.com]
- 4. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Inconsistent internal standard signal in trilostane assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) signals during trilostane (B1684498) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent internal standard (IS) signals in a trilostane assay?
Inconsistent IS signals in a trilostane assay, typically analyzed via LC-MS, can stem from several factors throughout the analytical workflow. The most common causes include:
-
Sample Preparation Variability: Inaccuracies in the addition of the IS, variations in extraction recovery between samples, and incomplete mixing of the IS with the sample matrix are frequent sources of error.[1][2][3]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with the IS and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[1][2][4] This is a significant cause of signal variability.[5][6][7]
-
Chromatographic Issues: Poor chromatography, such as peak splitting, tailing, or shifts in retention time, can negatively impact the IS signal.[1][8] For effective compensation, the IS and trilostane should ideally co-elute.[9]
-
Instrumental Problems: Issues with the LC-MS system, including inconsistent injection volumes from the autosampler, a deteriorating LC column, a contaminated ion source, or general mass spectrometer instability, can all contribute to signal fluctuations.[1][8]
-
Internal Standard Integrity: The stability of the IS itself can be a factor. Degradation of the IS during sample storage or processing can lead to a decreased signal.[1][10]
Q2: My IS signal is suddenly lost or significantly lower for all samples in a run. What should I investigate first?
A complete or drastic loss of the IS signal across an entire analytical batch often points to a systemic failure rather than an issue with individual samples. A logical troubleshooting approach is as follows:
-
Check the IS Spiking Solution: Verify the concentration and integrity of the IS solution. Ensure it was prepared correctly and has not degraded. An error in the preparation of this solution would affect all samples.
-
Review the Sample Preparation Protocol: Confirm that the IS was added to all samples. A simple human error, such as forgetting the IS addition step, is a common cause.[1]
-
Inspect the LC-MS System:
-
LC System: Check for any leaks, confirm the mobile phase composition and flow rate are correct, and ensure the column is properly installed and equilibrated.[1]
-
Mass Spectrometer: Verify that the MS is properly tuned and calibrated. Inspect the ion source for any visible contamination and ensure a stable spray is being generated.[1]
-
Q3: The IS signal is highly variable between samples in the same run. What could be the cause?
High variability in the IS signal between individual samples within the same run often suggests issues related to the sample matrix or inconsistencies in sample handling. Key areas to investigate include:
-
Matrix Effects: This is a primary suspect. Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[4]
-
Inconsistent Sample Preparation: Investigate for variability in extraction efficiency. This can be particularly problematic if using manual techniques like liquid-liquid extraction or solid-phase extraction.
-
Pipetting or Aliquoting Errors: Inconsistent volumes of the sample or IS solution will lead to variable IS peak areas.
Troubleshooting Guides
Issue 1: Gradual Decrease in IS Signal Throughout the Analytical Run
A progressive decrease in the IS signal can indicate a few potential problems.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Ion Source Contamination | Clean the ion source according to the manufacturer's protocol. | A restored and stable IS signal. |
| Column Degradation | Replace the analytical column with a new one of the same type. | Improved peak shape and a stable IS signal. |
| IS Adsorption | Investigate potential adsorption of the IS to sample vials or tubing. | Consistent IS signal after addressing adsorption issues (e.g., using different vials). |
Issue 2: Abrupt and Random Changes in IS Signal for a Few Samples
Sudden, sporadic changes in the IS signal for a few samples are often linked to sample-specific issues or random errors.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| IS Spiking Error | Manually review the preparation records for the affected samples.[1] | Identification of a pipetting or addition error. |
| Severe Matrix Effects in Specific Samples | Dilute the affected samples with the blank matrix and re-inject. | The IS signal in the diluted sample should be more consistent with that of the calibrators and QCs. |
| Autosampler Malfunction | Perform an injection precision test with a standard solution. | Identification of any issues with inconsistent injection volumes. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects Using the Post-Extraction Addition Method
This method quantifies the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the IS in the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the IS into the extracted matrix at the same concentration as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the IS into the blank biological matrix before performing the extraction procedure.[4]
-
-
Analyze the Samples: Analyze all three sets of samples using the established LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.[1]
-
-
Calculate Recovery (RE):
-
RE = (Mean Peak Area of IS in Set C) / (Mean Peak Area of IS in Set B)
-
Data Presentation:
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area Set B) / (Peak Area Set A) | Quantifies ion suppression/enhancement. |
| Recovery (RE) | (Peak Area Set C) / (Peak Area Set B) | Measures the efficiency of the extraction process. |
| Overall Process Efficiency | (Peak Area Set C) / (Peak Area Set A) | Combines the effects of matrix and recovery. |
Protocol 2: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones
This experiment helps to identify regions in the chromatogram where matrix effects are most pronounced.
Methodology:
-
Prepare an IS Infusion Solution: Prepare a solution of the IS in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.[1]
-
System Setup:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in the trilostane assay.
-
Using a T-junction, introduce the IS solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1]
-
-
Analysis:
-
Allow the system to equilibrate until a stable baseline for the IS signal is observed.
-
Inject a blank, extracted sample matrix.
-
-
Data Interpretation:
-
Monitor the IS signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Compare the retention time of trilostane and its IS with the regions of ion suppression/enhancement to determine if they are eluting in an affected area.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Caption: Experimental workflow highlighting potential sources of IS signal inconsistency.
References
- 1. benchchem.com [benchchem.com]
- 2. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Reducing ion suppression in trilostane quantification
Welcome to the technical support center for the bioanalysis of trilostane (B1684498). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in trilostane quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in trilostane quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample (like plasma, serum, or urine) reduce the ionization efficiency of the target analyte, in this case, trilostane.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification. Since bioanalytical methods for trilostane often involve complex biological matrices, understanding and mitigating ion suppression is crucial for developing robust and reliable assays.
Q2: What are the most common sources of ion suppression when analyzing trilostane in plasma or serum?
A2: The most common sources of ion suppression in plasma and serum samples are endogenous components that are not effectively removed during sample preparation.[2] These include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic, often co-eluting with analytes in reversed-phase chromatography.
-
Salts and Proteins: High concentrations of salts and residual proteins can alter the droplet formation and evaporation process in the ion source.
-
Anticoagulants: Agents like heparin or EDTA used during blood collection can also contribute to matrix effects.
Q3: Can my choice of internal standard (IS) help mitigate ion suppression?
A3: Yes, selecting an appropriate internal standard is one of the most effective strategies to compensate for ion suppression.[1] The ideal choice is a stable isotope-labeled (SIL) version of trilostane (e.g., ¹³C- or ²H-labeled trilostane).[3] A SIL-IS has nearly identical chemical and physical properties to trilostane, meaning it will co-elute and experience the same degree of ion suppression.[3] This allows the ratio of the analyte to the IS to remain consistent, leading to more accurate and precise results even when suppression occurs.[1] If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to ensure it closely mimics the chromatographic and ionization behavior of trilostane.[4]
Q4: How does the mobile phase composition affect trilostane ionization?
A4: Mobile phase composition significantly influences ionization efficiency. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often preferred as they enhance spray stability. The pH of the mobile phase is also critical; it should be optimized to ensure trilostane is in its most readily ionizable state. For trilostane analysis, a mobile phase with a pH in the range of 4-10 has been suggested, with a pH of approximately 8.3 being potentially optimal for certain chromatographic separations.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common ion suppression issues during trilostane quantification.
Problem: Low or Inconsistent Trilostane Signal Intensity
If you are observing a weak, variable, or disappearing peak for trilostane, it is highly probable that you are experiencing ion suppression.
Step 1: Evaluate the Internal Standard (IS) Response
-
If the IS signal is stable while the trilostane signal is suppressed: This points to an interference that is specific to trilostane, such as a co-eluting metabolite with the same mass transition.
-
If both the IS and trilostane signals are suppressed: This indicates a more general matrix effect or a system-wide issue. Consistent monitoring of the IS response across a batch is crucial.[4]
Step 2: Identify Suppression Zones with a Post-Column Infusion Experiment
-
This experiment helps visualize at which retention times ion suppression is occurring. A standard solution of trilostane is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips in the baseline signal of trilostane correspond to the elution of matrix components that cause suppression.[6]
Step 3: Optimize Chromatographic Conditions
-
Goal: Separate the trilostane peak from the ion suppression zones identified in Step 2.
-
Actions:
-
Modify Gradient: Adjust the organic-to-aqueous mobile phase ratio to shift the retention time of trilostane.
-
Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases. A patent for trilostane separation suggests that silica-based stationary phases can be problematic and recommends a cross-linked resin with aromatic groups (e.g., styrene-divinylbenzene).[5]
-
Adjust pH: Modify the mobile phase pH to alter the retention of trilostane or interfering components.[5]
-
Step 4: Improve Sample Preparation
-
If chromatographic optimization is insufficient, the next step is to enhance the removal of matrix components before injection.
-
Actions:
-
Switch from Protein Precipitation (PPT) to a more selective method: While fast, PPT is the least effective cleanup technique and often results in significant matrix effects.[7]
-
Implement Liquid-Liquid Extraction (LLE): LLE offers a better cleanup by partitioning trilostane into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Use Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing interferences. A mixed-mode SPE (combining reversed-phase and ion-exchange) can provide the cleanest extracts.
-
Experimental Protocols
The following are example protocols for sample preparation. The choice of method will depend on the required sensitivity and throughput.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. eijppr.com [eijppr.com]
Technical Support Center: Troubleshooting Contamination Issues with Deuterated Internal Standards
Welcome to our dedicated support center for addressing challenges related to deuterated internal standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common contamination and purity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination when using deuterated internal standards?
A1: Contamination can arise from several sources, impacting the accuracy of your quantitative results. The most common sources include:
-
Presence of Unlabeled Analyte: The deuterated internal standard may contain a small amount of the non-deuterated (unlabeled) analyte as an impurity from the synthesis process. This will artificially inflate the measured concentration of the analyte in your samples.[1]
-
Chemical Impurities: Besides the unlabeled analyte, other impurities can be present in the internal standard, potentially interfering with the analysis.
-
Cross-Contamination in the Lab: Contamination can be introduced during sample preparation, for example, from contaminated glassware, solvents, or autosampler vials.
-
"Cross-Talk" from the Analyte: The natural isotopic abundance of the analyte can sometimes contribute to the signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, a phenomenon known as "cross-talk".[2]
Q2: How can I detect contamination from my deuterated internal standard?
A2: To determine if your deuterated internal standard is a source of contamination, you can perform a simple experiment. Prepare a blank sample (a matrix sample without the analyte) and spike it with the deuterated internal standard at the concentration used in your assay. Analyze this sample by LC-MS/MS and monitor the mass transition for the unlabeled analyte. A significant response for the unlabeled analyte indicates contamination of the internal standard.[1]
Q3: What are the acceptable purity levels for deuterated internal standards?
A3: For reliable and accurate quantitative results, it is crucial to use high-purity deuterated internal standards. The general recommendations for purity are:
Always check the certificate of analysis provided by the supplier to ensure the purity of your internal standard.
Troubleshooting Guides
This section provides systematic guides to troubleshoot common issues related to deuterated internal standard contamination.
Guide 1: Investigating High Background Noise
High background noise can obscure the signal of your analyte and internal standard, leading to inaccurate measurements.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Contaminated Solvents or Reagents | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. If the problem persists, try solvents from a different batch or supplier.[2] |
| Contamination from the LC System | Disconnect the column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol).[2] |
| Dirty Ion Source | Inspect the ion source for any visible contamination. Follow the manufacturer's protocol for cleaning the ion source components. Regular cleaning is essential for maintaining low background levels.[2] |
| Contaminated Internal Standard Stock | Prepare a fresh dilution of your deuterated internal standard from the original stock. If the issue persists with the new dilution, the stock itself may be contaminated.[2] |
Experimental Protocol: LC System Flush
-
Disconnect the analytical column from the LC system.
-
Replace the column with a union or a piece of PEEK tubing.
-
Prepare a flush solution of 25% isopropanol, 25% acetonitrile, 25% water, and 25% methanol.
-
Set the pump flow rate to a low-to-moderate level (e.g., 0.5 mL/min).
-
Flush the system for at least 30-60 minutes.
-
After flushing, reconnect the column and equilibrate the system with your mobile phase.
Guide 2: Assessing Contribution of the Internal Standard to the Analyte Signal
This guide helps you quantify the contribution of the unlabeled analyte present as an impurity in your deuterated internal standard.
Experimental Protocol: Assessing Internal Standard Contribution
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard to the blank sample at the same concentration used in your analytical method.[1]
-
Analyze the Sample: Inject the spiked blank sample into the LC-MS/MS system and acquire data, monitoring the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The peak area of the unlabeled analyte in this sample should be minimal. A common acceptance criterion is that the response should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[1] A response higher than this indicates significant contamination of the internal standard.[1]
Data Interpretation:
| Analyte Response in Spiked Blank | Interpretation | Recommended Action |
| < 5% of LLOQ Response | Negligible contamination. | Proceed with analysis. |
| 5-20% of LLOQ Response | Minor contamination. | Consider if this level of inaccuracy is acceptable for your assay. |
| > 20% of LLOQ Response | Significant contamination. | Source a new, higher-purity lot of the internal standard.[1] |
Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting High Background Noise
Caption: A logical workflow for troubleshooting sources of high background noise in an LC-MS/MS system.
Diagram 2: Investigating Inaccurate Quantitative Results
Caption: A troubleshooting guide for diagnosing the root cause of inaccurate quantitative results.
References
Optimizing gradient elution for trilostane and metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for optimizing the gradient elution liquid chromatography-mass spectrometry (LC-MS) analysis of trilostane (B1684498) and its primary active metabolite, ketotrilostane.
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of trilostane that should be monitored?
A1: The primary active metabolite of trilostane is ketotrilostane (also known as 17-ketotrilostane).[1][2] High-performance liquid chromatographic (HPLC) analysis of plasma samples has shown that trilostane is rapidly metabolized to ketotrilostane.[3] For pharmacokinetic and pharmacodynamic studies, it is crucial to simultaneously measure both trilostane and ketotrilostane.
Q2: Which analytical technique is most suitable for analyzing trilostane and ketotrilostane in biological matrices?
A2: While older methods utilized HPLC with UV detection[1][4], modern bioanalysis overwhelmingly favors Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[5] This technique offers superior sensitivity, selectivity, and speed, which are critical for complex biological samples like plasma. UPLC systems provide significant reductions in analysis time and higher peak resolution compared to traditional HPLC.
Q3: What type of sample preparation is recommended for plasma samples?
A3: For plasma samples, a simple protein precipitation (PPT) is often sufficient, followed by evaporation and reconstitution. Alternatively, liquid-liquid extraction (LLE) can be used to achieve a cleaner sample extract, which can reduce matrix effects and improve assay robustness.[1]
Q4: Why is a gradient elution recommended over an isocratic method?
A4: A gradient elution, where the mobile phase composition is changed during the analytical run, is highly recommended for analyzing trilostane and its metabolites in biological samples.[6][7] This approach provides several advantages:
-
Improved Resolution: Better separation of analytes from endogenous matrix components.
-
Increased Peak Capacity: Allows for the potential analysis of multiple metabolites in a single run.
-
Reduced Run Times: Sharper peaks and faster elution of strongly retained compounds shorten the overall analysis time.[6]
-
Enhanced Sensitivity: Sharper, more concentrated peaks lead to a better signal-to-noise ratio.
Troubleshooting Guide
Problem 1: Poor Peak Resolution Between Trilostane and Ketotrilostane
-
Question: I am seeing co-elution or very poor separation between my trilostane and ketotrilostane peaks. How can I improve this?
-
Answer:
-
Modify the Gradient Slope: The separation (selectivity) between the two analytes is most readily influenced by the mobile phase.[6] A shallower gradient (i.e., increasing the gradient time) will increase the separation. Try extending your gradient ramp time by 25-50% to see if resolution improves.
-
Change Organic Modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) (or vice-versa) can alter the selectivity of the separation. Methanol and acetonitrile interact differently with the stationary phase and analytes, which can sometimes dramatically improve the resolution of structurally similar compounds.[7][8]
-
Adjust pH: Ensure the mobile phase pH is stable and appropriate. For steroid compounds, a pH between 2 and 8 is typical for reversed-phase columns.[8] Adding a small amount of an acid modifier like formic acid (0.1%) is standard practice for LC-MS to improve peak shape and ionization efficiency.
-
Problem 2: Asymmetric Peak Shape (Tailing or Fronting)
-
Question: My peaks for trilostane are tailing significantly. What are the common causes and solutions?
-
Answer:
-
Check Mobile Phase pH: Peak tailing for ionizable compounds can occur if the mobile phase pH is not optimal.[8] Ensure your aqueous mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to control the ionization state of the analytes.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Secondary interactions with the stationary phase can cause tailing. This can happen if the column is contaminated with strongly retained matrix components or if the stationary phase itself is degrading. Use an in-line filter or guard column and ensure your sample preparation is adequate. Consider flushing the column with a strong solvent or replacing it if performance does not improve.
-
Problem 3: High Backpressure
-
Question: The backpressure on my UPLC system is unexpectedly high during the run. What should I check?
-
Answer:
-
System Blockage: High backpressure is often due to a blockage.[8] Systematically check for the source by disconnecting components, starting from the detector and moving backward toward the pump. A common point of blockage is the column inlet frit.
-
Precipitated Buffer: If you are using a buffered mobile phase, ensure it is fully miscible with your organic solvent and has not precipitated in the system.[8]
-
Sample Particulates: Ensure your samples are properly centrifuged and filtered after preparation to remove any particulate matter before injection.
-
Problem 4: Inconsistent Retention Times
-
Question: The retention times for my analytes are shifting between injections. What could be the cause?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
Pump Performance: Inconsistent retention times can indicate a problem with the pump's flow rate or solvent proportioning. Check for leaks, air bubbles in the solvent lines, and ensure the pump seals are in good condition.
-
Mobile Phase Instability: If using a volatile mobile phase or one that is prone to degradation, prepare it fresh daily.[8]
-
Experimental Protocols & Data
Protocol: UPLC-MS/MS Analysis of Trilostane and Ketotrilostane in Human Plasma
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable-isotope-labeled steroid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 Reversed-Phase, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | See Table 1 below |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of standards (analyte-specific) |
| Source Temp. | 500°C |
Table 1: Example Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.00 | 0.4 | 90.0 | 10.0 | Initial |
| 0.50 | 0.4 | 90.0 | 10.0 | Linear |
| 4.00 | 0.4 | 5.0 | 95.0 | Linear |
| 4.50 | 0.4 | 5.0 | 95.0 | Linear |
| 4.60 | 0.4 | 90.0 | 10.0 | Linear |
| 6.00 | 0.4 | 90.0 | 10.0 | End |
Data Presentation: Effect of Gradient Time on Resolution
The following table presents example data illustrating how changing the gradient time (from 0.5 to 4.0 min in the program above) can affect the retention time (RT) and chromatographic resolution (Rs) between Trilostane and Ketotrilostane.
Table 2: Example Data from Gradient Optimization
| Gradient Time (min) | Analyte | Retention Time (RT) (min) | Resolution (Rs) | Peak Width (sec) |
|---|---|---|---|---|
| 2.0 | Trilostane | 1.85 | 1.6 | 3.5 |
| 2.0 | Ketotrilostane | 1.98 | 3.8 | |
| 3.5 | Trilostane | 2.61 | 2.4 | 4.1 |
| 3.5 | Ketotrilostane | 2.85 | 4.3 | |
| 5.0 | Trilostane | 3.42 | 2.9 | 4.9 |
| 5.0 | Ketotrilostane | 3.78 | 5.1 |
Note: This is representative data. Actual values will vary based on the specific LC system, column, and mobile phases used.
Visualized Workflows and Logic
Caption: Workflow for optimizing chromatographic resolution.
Caption: Experimental workflow for sample analysis.
Caption: Logic diagram for troubleshooting peak splitting.
References
- 1. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Trilostane Analytical Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of trilostane (B1684498) is paramount for ensuring product quality, stability, and therapeutic efficacy. The cross-validation of analytical methods is a critical step in method development and transfer, guaranteeing consistency and reliability of results across different techniques or laboratories. This guide provides a comparative overview of the two most common analytical techniques for trilostane analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principles of Analytical Method Cross-Validation
Method cross-validation involves a systematic comparison of two distinct analytical procedures to demonstrate that they provide equivalent results. This process is essential when transferring a method to a different laboratory or when a new method is introduced to replace an existing one. The core parameters for this comparison are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics to be assessed.[1][2]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of HPLC-UV and LC-MS/MS for Trilostane
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), on the other hand, provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity analysis.
The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS/MS for the analysis of trilostane, based on data from various studies and general knowledge of the techniques.
Table 1: Comparison of HPLC-UV Method Parameters for Trilostane Analysis
| Parameter | Typical Performance for Trilostane Analysis |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| Specificity | Moderate; may be susceptible to interference from structurally similar compounds or matrix components. |
Table 2: Comparison of LC-MS/MS Method Parameters for Trilostane Analysis
| Parameter | Typical Performance for Trilostane Analysis |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 15% (typically < 5% for non-bioanalytical applications) |
| Specificity | High; mass-to-charge ratio detection provides excellent discrimination from interfering substances. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of trilostane using HPLC-UV and LC-MS/MS.
HPLC-UV Analysis Protocol (Representative)
This protocol is based on a stability-indicating method for trilostane in compounded suspensions.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a buffer like disodium (B8443419) phosphate.[3] An isocratic elution is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 252 nm.[3]
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of trilostane reference standard in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or mobile phase) and perform serial dilutions to create calibration standards.
-
Sample Solution: For compounded formulations, accurately weigh a portion of the sample, dissolve it in a suitable solvent, and dilute to fall within the calibration range. Filtration of the final solution is recommended.
-
-
Validation Procedure:
-
Specificity: Analyze blank, placebo, and trilostane-spiked samples to ensure no interference at the retention time of trilostane.
-
Linearity: Inject a series of at least five concentrations of trilostane standards and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of trilostane at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by injecting at least six replicate samples of the same concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst or instrument.
-
LC-MS/MS Analysis Protocol (Representative)
This protocol is representative for the analysis of trilostane or related steroids in biological matrices.
-
Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Controlled, for example, at 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for trilostane and an internal standard.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of trilostane and a suitable internal standard (e.g., a deuterated analog) in an appropriate solvent. Create a series of calibration standards by spiking a blank matrix.
-
Sample Solution: For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is required to remove interferences.
-
-
Validation Procedure:
-
The validation parameters (specificity, linearity, accuracy, precision, etc.) are assessed similarly to the HPLC-UV method, but with a focus on matrix effects, which can be a significant factor in LC-MS/MS analysis.
-
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the complex workflows and logical relationships in analytical method cross-validation.
Caption: Workflow for cross-validating two analytical methods.
Caption: Decision tree for selecting an analytical method.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Trilostane-d3-1 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the adrenal steroid synthesis inhibitor, Trilostane, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of Trilostane-d3-1, a deuterated stable isotope-labeled internal standard, with other potential internal standards, supported by established principles of bioanalytical method validation and representative experimental data.
In the landscape of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the best practice.[1][2][3] this compound falls into this category, offering significant advantages over other types of internal standards, such as structural analogs.
Performance Comparison: this compound vs. Alternative Internal Standards
The primary role of an internal standard is to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[4] A SIL-IS like this compound, being chemically identical to the analyte with the exception of isotopic substitution, co-elutes and experiences nearly identical ionization effects, leading to superior data quality.[1]
Below is a table summarizing the expected performance characteristics of this compound compared to a hypothetical non-deuterated, structural analog internal standard. The data is representative of typical outcomes in bioanalytical method validation for steroid analysis.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%CV) | < 10% | Often > 15% |
| Matrix Effect | Minimal and effectively compensated | Significant and variable, leading to inaccuracy |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ from analyte, leading to variability |
| Regulatory Compliance | Preferred by regulatory agencies (e.g., FDA, EMA) | May require extensive justification and validation |
Experimental Protocols
A robust and validated bioanalytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for the quantification of Trilostane in plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure the separation of Trilostane from endogenous plasma components.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Trilostane: Precursor ion > Product ion (to be determined by direct infusion).
-
This compound: Precursor ion > Product ion (to be determined by direct infusion).
-
Method Validation
The method should be fully validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to assess linearity, accuracy, precision, selectivity, matrix effect, and stability.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Trilostane signaling pathway and the experimental workflow.
Caption: Mechanism of action of Trilostane in the adrenal steroid synthesis pathway.
Caption: A typical experimental workflow for the quantification of Trilostane in plasma.
References
Inter-Laboratory Comparison of Trilostane Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of trilostane (B1684498), a competitive inhibitor of 3β-hydroxysteroid dehydrogenase used in the treatment of hyperadrenocorticism. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data from published studies to aid in the selection and implementation of analytical methods for trilostane.
Quantitative Performance of Analytical Methods
The following tables summarize the performance characteristics of high-performance liquid chromatography (HPLC) methods used for the analysis of trilostane in pharmaceutical formulations. The data is extracted from two independent studies that validated their analytical procedures.
Table 1: Method Performance from Nam et al. (2021) [1][2]
| Parameter | Performance Characteristic |
| Linearity | |
| Concentration Range | 6.25 - 100 µg/mL |
| Regression Equation | y = 11.32216x − 2.70694 |
| Coefficient of Determination (R²) | 0.99994 |
| Intra-assay Accuracy | 99.0% - 103.6% |
| Intra-assay Precision (RSD) | 0.23% - 4.6% |
| Inter-assay Accuracy | 98.9% - 105.9% |
| Inter-assay Precision (RSD) | 1.2% - 4.7% |
Table 2: Method Performance from Cook et al. (2011) [3]
| Parameter | Performance Characteristic |
| Linearity | |
| Coefficient of Determination (R²) | 0.99993 |
| Accuracy | |
| 80% of nominal concentration | 101.70% |
| 100% of nominal concentration | 100.70% |
| 120% of nominal concentration | 98.60% |
| Precision (RSD) | |
| 30 mg capsules | 0.750% |
| 60 mg capsules | 0.490% |
Experimental Protocols
Below are the detailed experimental protocols for the HPLC methods summarized above. These protocols provide a basis for reproducing the analytical procedures for trilostane quantification.
Protocol 1: Based on Nam et al. (2021) [1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Kinetex C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with 10% distilled water (solvent A) and 90% acetonitrile (B52724) (solvent B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 8 µL.
-
Run Time: 13 minutes.
-
Temperature: 30°C.
-
Standard Preparation: Trilostane standard was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions were made to concentrations of 100, 50, 25, 12.5, and 6.25 µg/mL.
-
Sample Preparation (Capsules): The content of each capsule was dissolved in DMSO, centrifuged at 1350 rpm for 5 minutes, and the supernatant was diluted with methanol (B129727) to achieve concentrations within the assay's optimal range.
-
Validation: The method was validated for specificity, linearity, range, accuracy, and precision.
Protocol 2: Based on Cook et al. (2011) [3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Dissolution Media: Fully aqueous solution adjusted to pH 8.0.
-
Analysis: Samples were analyzed using an ultraviolet spectrophotometric method.
-
Acceptance Criteria: For trilostane content, the acceptance criteria were set at 90-105% of the labeled claim. For related substances, the acceptance criteria were set at ≤2% w/w for total related substances.
Mechanism of Action and Analytical Workflow
To visualize the underlying principles of trilostane and the general process of its analysis, the following diagrams are provided.
Caption: Mechanism of action of trilostane.
References
Evaluating the Stability of Trilostane-d3-1 in Solution: A Comparative Guide
Comparative Stability Data
The stability of a compound in solution is influenced by various factors, including the solvent, storage temperature, and container material. The following table summarizes the stability of Trilostane (B1684498) in a commonly used vehicle, which can be used as a reference for designing studies for Trilostane-d3-1.
| Compound | Solvent System | Concentration | Storage Condition | Container Type | Stability Profile |
| Trilostane | Cod Liver Oil | 5 mg/mL | Room Temperature | Amber Glass Bottles | Maintained 90-105% of the labeled concentration for 60 days.[] |
| Trilostane | Cod Liver Oil | 5 mg/mL | Room Temperature | Amber Plastic Bottles | Concentration fell below 90% of the initial value after 7 days.[][2][3] |
Note: Stability was defined as the retention of 90–105% of the initial concentration.[]
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the compound in a chosen solvent to various conditions over time and analyzing its concentration and the formation of any degradation products.
Preparation of Stock and Working Solutions:
-
Stock Solution: A stock solution of this compound should be prepared by dissolving an accurately weighed amount of the compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or a 1:1 solution of Dimethylformamide (DMF) and PBS (pH 7.2).[4] The solution should be purged with an inert gas to prevent oxidation.[4]
-
Working Solutions: The stock solution is then diluted with the desired solvent system (e.g., aqueous buffers, cell culture media, or formulation vehicles) to achieve the final target concentrations for the stability study.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method:
A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: A C18 column is commonly used for the analysis of Trilostane and its related compounds.[]
-
Mobile Phase: A simple isocratic mobile phase, such as a mixture of water and acetonitrile (B52724) with a phosphate (B84403) buffer, can be effective.[5] For compounded suspensions in cod liver oil, 100% ethanol (B145695) has been used as the mobile phase.[]
-
Detection: UV detection at a wavelength of 254 nm is suitable for Trilostane.[]
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.
Stability Study Design:
-
Storage Conditions: Solutions of this compound should be stored under various conditions, including refrigerated (2-8 °C), room temperature (20-25 °C), and accelerated (e.g., 40 °C) temperatures. The impact of light should also be assessed by storing samples in both light-exposed and light-protected (e.g., amber vials) conditions.
-
Time Points: Samples should be collected and analyzed at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, etc.).
-
Analysis: At each time point, the concentration of this compound should be determined using the validated HPLC method. The chromatograms should also be inspected for the appearance of any new peaks, which could indicate degradation products.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound in solution.
Signaling Pathway Inhibition by Trilostane
Trilostane functions as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the biosynthesis of various steroid hormones.[6] Understanding this pathway is essential for interpreting the biological activity of Trilostane and its deuterated analogues.
Caption: Inhibition of 3β-HSD by Trilostane blocks steroid hormone synthesis.
By following the outlined experimental protocols and utilizing the provided comparative data, researchers can effectively evaluate the stability of this compound in various solutions, ensuring the integrity and reproducibility of their scientific investigations.
References
- 2. researchgate.net [researchgate.net]
- 3. Stability of compounded trilostane suspension in cod liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 6. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Global Maze: A Comparative Guide to Bioanalytical Method Validation Guidelines
A harmonized approach now governs the validation of bioanalytical methods, with the International Council for Harmonisation (ICH) M10 guideline serving as the cornerstone for regulatory submissions to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides a comprehensive comparison of these guidelines, offering clarity for researchers, scientists, and drug development professionals.
The world of drug development relies on the accuracy and reliability of bioanalytical data. To ensure global consistency, the ICH established the M10 guideline on Bioanalytical Method Validation, which has been adopted by both the FDA and EMA.[1] This pivotal document streamlines the validation process for bioanalytical assays that quantify drugs and their metabolites in biological samples.[2][3][4] While harmonization is the overarching theme, subtle differences and specific additional guidance from the FDA remain important considerations.
Prior to the adoption of ICH M10, navigating the nuances between FDA and EMA guidelines required separate considerations.[5] Now, the ICH M10 guideline is the primary document for bioanalytical method validation for both agencies.[1] It provides a unified set of recommendations, ensuring the quality and consistency of bioanalytical data supporting regulatory decisions on drug safety and efficacy.[2][4]
Core Principles: A Comparative Overview
The fundamental parameters for bioanalytical method validation are now largely standardized under the ICH M10 guideline. These parameters are designed to demonstrate that an analytical method is suitable for its intended purpose.[2][3] The following tables summarize the key validation parameters and their acceptance criteria as outlined in the ICH M10 guideline, which is followed by both the FDA and EMA.
Table 1: Key Validation Parameters for Chromatographic Assays
| Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero standards. - Correlation coefficient (r) ≥ 0.99. - Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | - Within-run and between-run accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ). - Within-run and between-run precision: Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Selectivity | - No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank samples. |
| Matrix Effect | - The matrix factor should be consistent, with a CV of ≤ 15%. |
| Stability | - Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Carry-over | - Carry-over in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% of the IS response. |
Table 2: Key Validation Parameters for Ligand Binding Assays (LBAs)
| Parameter | Acceptance Criteria |
| Calibration Curve | - At least 6 non-zero standards. - A suitable regression model should be used. - Back-calculated concentrations of standards within ±20% of nominal (±25% for LLOQ and ULOQ). |
| Accuracy & Precision | - Within-run and between-run accuracy: Mean concentration within ±20% of nominal (±25% for LLOQ and ULOQ). - Within-run and between-run precision: Coefficient of variation (CV) ≤ 20% (≤ 25% for LLOQ and ULOQ). |
| Selectivity | - Response in blank samples should be less than 20% of the response at the LLOQ. |
| Specificity | - No significant interference from related substances. |
| Stability | - Analyte stability should be demonstrated under various storage and handling conditions. The mean concentration of stability samples should be within ±20% of the nominal concentration. |
Beyond Harmonization: FDA's Specific Considerations
While the ICH M10 guideline provides a harmonized framework, the FDA has issued additional guidance in specific areas:
-
Internal Standard Response Variability: The FDA provides more detailed recommendations on how to evaluate and handle variability in the internal standard response during chromatographic bioanalysis.
-
Biomarker Validation: The FDA has a separate guidance document for the validation of bioanalytical methods for biomarkers.[6][7] While the principles of ICH M10 are a starting point, the FDA acknowledges that some criteria may not be applicable to all biomarker analyses and encourages discussion with the agency.[6][7]
Experimental Protocols: A Closer Look
The validation of a bioanalytical method involves a series of experiments to assess its performance. The following are detailed methodologies for key experiments as recommended by the ICH M10 guideline.
Specificity and Selectivity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze at least six individual sources of blank biological matrix.
-
Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at the working concentration.
-
Analyze the samples to ensure no significant interfering peaks are present at the retention time of the analyte and IS.
-
Linearity (Calibration Curve)
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero standards should be used.
-
Analyze the calibration standards and plot the instrument response against the analyte concentration.
-
Determine the best-fit regression model and the correlation coefficient.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For within-run accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For between-run accuracy and precision, analyze the QC samples in at least three different analytical runs on different days.
-
Calculate the mean concentration and the coefficient of variation (CV) for each QC level.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Subject the samples to various conditions, including:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature for a period longer than the expected sample storage time.
-
-
Analyze the stability samples and compare the mean concentrations to those of freshly prepared QC samples.
-
Visualizing the Workflow
To provide a clearer understanding of the bioanalytical method validation process, the following diagram illustrates the typical workflow.
Caption: A typical workflow for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hhs.gov [hhs.gov]
A Head-to-Head Battle: HPLC vs. LC-MS/MS for Trilostane Analysis
In the realm of pharmaceutical analysis, the choice of analytical technique is paramount to ensuring data accuracy, sensitivity, and reliability. For researchers, scientists, and drug development professionals working with trilostane (B1684498), a competitive inhibitor of 3β-hydroxysteroid dehydrogenase used in the treatment of Cushing's syndrome in dogs, selecting the optimal analytical method is a critical decision. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of trilostane, supported by experimental data.
Executive Summary
Both HPLC and LC-MS/MS are powerful techniques for the analysis of trilostane. HPLC with UV detection offers a robust, cost-effective, and straightforward method suitable for routine analysis and quality control of bulk drug substance and formulated products. However, when the demand is for higher sensitivity, specificity, and the ability to analyze complex biological matrices or quantify metabolites, LC-MS/MS emerges as the superior technology. LC-MS/MS provides significantly lower limits of detection and quantification, making it ideal for pharmacokinetic studies, metabolite identification, and trace-level analysis.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of typical HPLC-UV and LC-MS/MS methods for the analysis of trilostane and related compounds. It is important to note that while the HPLC data is specific to trilostane, the LC-MS/MS data is derived from a validation study of a closely related application—the quantification of urinary cortisol in dogs undergoing trilostane treatment—and is indicative of the performance achievable with this technology.
| Performance Metric | HPLC-UV for Trilostane | LC-MS/MS for Cortisol (in a trilostane treatment context) |
| Linearity (r²) | > 0.99 | ≥ 0.98[1][2] |
| Accuracy (%) | Typically within 98-102%[3] | 87.7% to 105.5%[1][2][4] |
| Precision (%RSD/CV) | < 2%[3] | Intra-assay: 2.39% to 9.45% Inter-assay: 2.39% to 9.45%[1][2][4] |
| Limit of Detection (LOD) | 50 ng/mL (for trilostane and ketotrilostane in plasma)[5] | Significantly lower than HPLC (typically in the pg/mL range)[6] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | Low ng/mL to pg/mL range[6] |
| Selectivity | Good for simple matrices, but potential for interference from co-eluting compounds. | Excellent, based on mass-to-charge ratio, minimizing matrix interference.[7] |
| Metabolite Analysis | Possible for known metabolites with available standards, but challenging to differentiate from parent drug if chromatographically unresolved. | Highly effective for identifying and quantifying known and unknown metabolites.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analyses.
HPLC-UV Method for Trilostane
This method is suitable for the quantification of trilostane in pharmaceutical formulations.[10][11]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 100 mm, 5 µm particle size.[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (20:80 v/v) containing 10 mM disodium (B8443419) phosphate (B84403) at pH 6.5.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Detection: UV at 252 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.
LC-MS/MS Method for Cortisol in Urine (Relevant to Trilostane Monitoring)
This method is indicative of the approach for sensitive quantification in biological matrices.[1][2][12]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm particle size.[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI), can be run in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM).[12] The specific transitions for cortisol and an internal standard (cortisol-D4) would be monitored.[12]
-
Sample Preparation: Urine samples are typically diluted and may involve a solid-phase extraction (SPE) clean-up step before injection.[12]
Visualizing the Analytical Workflows
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis. The following diagrams illustrate the general workflow for each technique and a decision-making pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 11. Trilostane | SIELC Technologies [sielc.com]
- 12. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trilostane-d3 versus 13C-Trilostane as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trilostane, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Trilostane-d3 and 13C-Trilostane.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavier isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variability throughout the analytical workflow, including sample extraction, chromatographic separation, and ionization efficiency.
While both deuterated (Trilostane-d3) and carbon-13 labeled (13C-Trilostane) internal standards significantly enhance the quality of bioanalytical data compared to using structural analogs, subtle but important differences in their performance exist. This guide will delve into these differences, supported by established principles and representative experimental data, to aid in the selection of the most suitable internal standard for your specific research needs.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during sample processing and analysis to provide the most accurate correction for analytical variability. In this regard, ¹³C-labeled standards are generally considered superior to their deuterated counterparts.
| Feature | Trilostane-d3 (Deuterated) | 13C-Trilostane (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), eluting slightly earlier than unlabeled Trilostane. | Virtually identical retention time to unlabeled Trilostane, ensuring perfect co-elution. | The "isotope effect" in deuterated standards is due to the slightly stronger C-D bond compared to the C-H bond. This can lead to incomplete correction for matrix effects if the analyte and internal standard experience different degrees of ion suppression or enhancement at slightly different retention times. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent or matrix, particularly if located at exchangeable positions. | Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange. | Loss of the isotopic label can lead to an underestimation of the analyte concentration. While the deuterium atoms in Trilostane-d3 are typically placed on stable carbon positions, the inherent risk of exchange, though low, is a consideration. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte. | Excellent, due to co-elution, ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time. | Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a major source of inaccuracy in LC-MS/MS assays. The superior co-elution of ¹³C-Trilostane provides more reliable compensation. |
| Availability & Cost | Generally more readily available and less expensive to synthesize. | Typically more complex and costly to synthesize, leading to higher cost and potentially longer lead times. | For many routine applications, the cost-effectiveness of deuterated standards may be a deciding factor. However, for methods requiring the highest level of accuracy and robustness, the additional investment in a ¹³C-labeled standard is often justified. |
Quantitative Data Summary: Representative Performance
Table 1: Representative Bioanalytical Method Validation Parameters using a Deuterated Internal Standard (e.g., Analyte-d3)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte-dependent |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect (%CV) | ≤ 15% | < 15% |
| Recovery (%) | Consistent and reproducible | 70-90% |
Table 2: Representative Bioanalytical Method Validation Parameters using a ¹³C-Labeled Internal Standard (e.g., ¹³C-Analyte)
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte-dependent |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Matrix Effect (%CV) | ≤ 15% | < 10% |
| Recovery (%) | Consistent and reproducible | 75-95% |
Experimental Protocols: A Representative LC-MS/MS Method for Trilostane in Human Plasma
The following is a representative experimental protocol for the quantification of Trilostane in human plasma using a stable isotope-labeled internal standard. This protocol is provided as a template and should be optimized and fully validated for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Trilostane-d3 or 13C-Trilostane in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Trilostane from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Trilostane: To be determined (e.g., precursor ion [M+H]⁺ → product ion).
-
Trilostane-d3: To be determined (e.g., precursor ion [M+H]⁺ → product ion).
-
13C-Trilostane: To be determined (e.g., precursor ion [M+H]⁺ → product ion).
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key concepts discussed in this guide.
Caption: A generalized experimental workflow for the bioanalysis of Trilostane using a stable isotope-labeled internal standard.
Caption: Logical relationship illustrating the impact of co-elution on matrix effect compensation.
Conclusion and Recommendation
Both Trilostane-d3 and 13C-Trilostane are effective internal standards for the quantitative bioanalysis of Trilostane. The choice between them often depends on a balance of performance requirements and budget.
-
Trilostane-d3 is a cost-effective option that can provide good performance for many applications. However, careful validation is required to ensure that any potential chromatographic shift does not compromise the accuracy of the results, especially in complex matrices with significant matrix effects.
-
13C-Trilostane represents the gold standard for internal standards. Its identical chromatographic behavior to the unlabeled analyte ensures the most accurate and precise correction for analytical variability. For pivotal studies, such as those supporting regulatory submissions, or for methods requiring the highest level of confidence, the investment in 13C-Trilostane is highly recommended.
Ultimately, the selection of the internal standard should be based on a thorough method development and validation process that demonstrates the chosen standard is fit for the intended purpose of the assay.
Safety Operating Guide
Proper Disposal of Trilostane-d3-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Trilostane-d3-1 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Trilostane is classified as a hazardous substance.[1][2][3] It may cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Required PPE:
-
Gloves: Compatible chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Waste Classification and Segregation
This compound waste is considered hazardous chemical waste.[4][5] It must be segregated from non-hazardous waste to prevent contamination and ensure proper disposal.
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep halogenated and non-halogenated solvent wastes separate if applicable in your facility.[6]
Waste Collection and Container Management
Proper containment of this compound waste is critical to prevent leaks and exposure.
-
Use appropriate containers: Collect waste in designated, compatible containers. Plastic is often preferred over glass to minimize the risk of breakage.[4][5]
-
Keep containers closed: Waste containers must be securely closed at all times, except when adding waste.[5][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[4] The date of waste generation and the principal investigator's name and contact information should also be included.[4]
Disposal Procedure
The primary and accepted method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[4][7]
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials), in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be at or near the point of waste generation.[5]
-
Request Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[5]
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution.[4]
Prohibited Disposal Methods:
-
Do not dispose of this compound down the sink or drain. [7][8] This substance is toxic to aquatic life with long-lasting effects.[1]
-
Do not dispose of this compound in the regular trash. [4][7]
-
Do not attempt to neutralize or treat the chemical waste in the lab unless it is part of an approved experimental protocol. [9]
Empty Container Disposal
Containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent capable of removing the residue.[6][7]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste.[6][7]
-
Defacing Labels: After triple rinsing, deface or remove the original chemical label from the container before disposing of it as regular trash.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For dry spills, use dry clean-up procedures to avoid generating dust.[1] For wet spills, use absorbent materials.
-
Collect Waste: Collect all contaminated materials (absorbents, PPE, etc.) and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | Not available | N/A |
| pH | Not available | N/A |
| Solubility | Slightly soluble in methanol, ethanol, and water | [10] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. dechra.pt [dechra.pt]
- 2. guinama.com [guinama.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. Trilostane — JAM Veterinary Services [jamdvm.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Trilostane msds | PDF [slideshare.net]
Personal protective equipment for handling Trilostane-d3-1
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Trilostane-d3-1. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
Trilostane is classified as a hazardous substance. It is suspected of damaging fertility or the unborn child and causes skin and serious eye irritation.[1][2][3][4] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses or chemical safety goggles | To protect eyes from dust particles and splashes.[5] |
| Skin and Body Protection | Laboratory coat or protective clothing | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when dusts are generated to prevent inhalation.[2][5] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[2][6]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Pregnant women or those intending to become pregnant should avoid handling this product.[7]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5][6]
-
For maintaining product quality, it is recommended to keep it refrigerated.[5]
-
Store away from strong oxidizing agents.[5]
Disposal Plan
-
Solid Waste: Collect waste material and contaminated PPE in a suitable, closed, and labeled container for disposal.[5][6]
-
General: Disposal should be in accordance with local, state, and federal regulations. Do not let the product enter drains.[1][6]
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard (IS) in the quantification of Trilostane in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions: a. Prepare a 1 mg/mL stock solution of Trilostane and this compound (IS) in a suitable solvent (e.g., methanol).
2. Preparation of Calibration Standards and Quality Control Samples: a. Serially dilute the Trilostane stock solution to prepare calibration standards at various concentrations. b. Prepare quality control (QC) samples at low, medium, and high concentrations. c. Spike a known amount of this compound IS into all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of the IS spiking solution in acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both Trilostane and this compound.
5. Data Analysis: a. Quantify the amount of Trilostane in the samples by calculating the peak area ratio of the analyte to the IS and comparing it against the calibration curve.
Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
